1,3-Dihydrobenzo[C]thiophene 2,2-dioxide
CAS No.: 2471-91-2
Cat. No.: VC3906152
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2471-91-2 |
|---|---|
| Molecular Formula | C8H8O2S |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1,3-dihydro-2-benzothiophene 2,2-dioxide |
| Standard InChI | InChI=1S/C8H8O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 |
| Standard InChI Key | RBXWSNGDUIKIQJ-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2CS1(=O)=O |
| Canonical SMILES | C1C2=CC=CC=C2CS1(=O)=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework where a benzene ring is fused to a thiophene ring, with two oxygen atoms doubly bonded to the sulfur atom (sulfone group). This configuration imparts significant polarity and rigidity to the molecule. The sulfone group enhances electrophilicity at specific positions, enabling targeted reactivity in substitution reactions .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.21 g/mol | |
| Density | 1.344 g/cm³ | |
| Boiling Point | 388.6°C at 760 mmHg | |
| Flash Point | 259.3°C | |
| Vapor Pressure | mmHg at 25°C | |
| Refractive Index | 1.599 |
The high boiling point and low vapor pressure indicate thermal stability, making it suitable for high-temperature reactions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthetic route involves the oxidation of 1,3-dihydrobenzo[C]thiophene using oxidizing agents such as hydrogen peroxide () or meta-chloroperbenzoic acid (mCPBA). The reaction typically proceeds under mild conditions (20–40°C) in dichloromethane or acetic acid, achieving yields exceeding 80% . For example:
Industrial Production
Industrial processes employ continuous-flow reactors to optimize oxidation efficiency. Catalytic systems using transition metals (e.g., vanadium or titanium oxides) enhance reaction rates and selectivity, reducing byproduct formation. Large-scale purification involves fractional distillation or recrystallization from ethanol-water mixtures .
Chemical Reactivity and Functionalization
Electrophilic Substitution Reactions
The sulfone group activates the aromatic ring toward electrophilic attack. Key reactions include:
-
Nitration: Treatment with nitric acid () in sulfuric acid yields nitro derivatives at the 5- and 7-positions .
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Sulfonation: Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility .
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Halogenation: Iodine monochloride () selectively substitutes hydrogen atoms at the 4- and 6-positions .
Photolytic and Thermal Decomposition
Under UV light or elevated temperatures (>200°C), the compound undergoes ring-opening to form benzocyclobutene intermediates, which are valuable in polymer chemistry . For instance:
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for isothiochromenes and polycyclic sulfones. For example, Diels-Alder reactions with dienophiles like maleic anhydride yield tetracyclic adducts with high stereoselectivity .
Multicomponent Bicyclization Reactions
Recent advances demonstrate its utility in SO insertion cascades. A 2024 study reported a metal-free protocol where 1,7-diynes react with aryl diazonium salts and DABSO ( source) to produce naphthothiophene dioxides with 43% yield .
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